1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C10H11Cl2NO This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of 3-aminoacetophenone followed by the introduction of a chloromethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one exerts its effects depends on its chemical structure and the functional groups present. The amino group can participate in hydrogen bonding and electrostatic interactions, while the chloromethyl and chloropropanone moieties can undergo nucleophilic attacks. These interactions can influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
- 1-(3-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one
Comparison: Compared to its analogs, 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to the specific positioning of the chloromethyl and chloropropanone groups, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[3-amino-2-(chloromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-8(14)4-7-2-1-3-10(13)9(7)6-12/h1-3H,4-6,13H2 |
InChI Key |
POCMQADMLINRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CCl)CC(=O)CCl |
Origin of Product |
United States |
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